Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A specific synthesis method for this compound is not available in the retrieved data.Scientific Research Applications
Synthesis and Drug Discovery
Benzo[d]thiazole derivatives serve as key components in the synthesis of new compounds with potential bioactivities. For instance, Durcik et al. (2020) highlighted the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks for drug discovery, demonstrating the flexibility of benzo[d]thiazole derivatives in exploring chemical space for target ligand development (Durcik et al., 2020).
Corrosion Inhibition
Benzo[d]thiazole derivatives, including related compounds, have been studied for their effectiveness as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives to investigate their corrosion inhibiting effect against steel in acidic solutions, showing significant inhibition efficiencies which indicate their potential utility in industrial applications (Hu et al., 2016).
Anticancer Research
A novel series of benzo[d]thiazole-2-carboxamide derivatives were synthesized and evaluated for cytotoxicity against cancer cell lines, suggesting their potential as epidermal growth factor receptor (EGFR) inhibitors. This study highlights the promise of benzo[d]thiazole derivatives in the development of new anticancer agents (Zhang et al., 2017).
Anti-Mycobacterial Chemotypes
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffolds have been identified as new anti-mycobacterial chemotypes, with several compounds showing potential anti-tubercular activity. This research underscores the application of benzo[d]thiazole derivatives in developing treatments against Mycobacterium tuberculosis (Pancholia et al., 2016).
Future Directions
The future directions for the study of Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate and related compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and detailed studies of their mechanisms of action. Additionally, the design and development of potent inhibitors with enhanced anti-tubercular activity could be a promising area of research .
Mechanism of Action
Target of Action
The primary target of Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate is the quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell-cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound: interacts with its targets by inhibiting the quorum sensing pathways . This inhibition prevents bacteria from coordinating their behaviors, which can lead to a reduction in biofilm formation, virulence production, and other pathogenic behaviors .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to communicate and coordinate behaviors. By inhibiting these pathways, This compound can disrupt bacterial communication and coordination, potentially leading to a reduction in pathogenic behaviors .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of quorum sensing pathways in bacteria . This inhibition can disrupt bacterial communication and coordination, potentially leading to a reduction in pathogenic behaviors such as biofilm formation and virulence production .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2S2/c19-16(15-18-11-6-2-4-8-13(11)22-15)20-9-14-17-10-5-1-3-7-12(10)21-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEQINADZDDWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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